3-Iodo-8-nitroimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a nitro group at the 8-position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4IN3O2 and a molecular weight of 289.03 g/mol
Preparation Methods
The synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine typically involves the iodination of 8-nitroimidazo[1,2-a]pyridine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in acetonitrile at room temperature, resulting in the formation of this compound with a good yield . Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with aryl or alkyl groups.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include N-iodosuccinimide for iodination, palladium catalysts for cross-coupling reactions, and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-8-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-8-nitroimidazo[1,2-a]pyridine depends on its specific application. In pharmaceutical chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-Iodo-8-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Iodoimidazo[1,2-a]pyridine: Lacks the nitro group at the 8-position, making it less reactive in certain chemical reactions.
8-Nitroimidazo[1,2-a]pyridine: Lacks the iodine atom at the 3-position, affecting its ability to undergo substitution reactions.
3-Bromo-8-nitroimidazo[1,2-a]pyridine: Similar to this compound but with a bromine atom instead of iodine, which can influence its reactivity and binding properties.
The uniqueness of this compound lies in the combination of the iodine and nitro groups, which provide distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-iodo-8-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLLAQQLKPVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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